CMR protein, Rhodococcus fascians
Description
Overview of Rhodococcus fascians as a Phytopathogen and its Broad Impact on Plant Development
Rhodococcus fascians is a Gram-positive, aerobic, and non-motile actinomycete, recognized as the sole phytopathogenic species within its genus until recently. wikipedia.orgnih.govnih.gov First identified in 1927, this bacterium is the causative agent of leafy gall disease, a condition that affects a wide range of host plants, including both dicotyledonous and monocotyledonous species. wikipedia.orgcabidigitallibrary.orgresearchgate.net Its host range is extensive, spanning at least 164 species across 43 plant families, which makes it a significant concern for the ornamental horticulture industry, where it can cause severe economic losses. nih.govcabidigitallibrary.orgresearchgate.net The bacterium was known as Corynebacterium fascians until it was reclassified in 1984. wikipedia.orgatcc.org
The pathology of an R. fascians infection is characterized by a disruption of the plant's normal development. wikipedia.org The typical symptoms include the formation of leafy galls, which are masses of undifferentiated leafy shoots, loss of apical dominance, the activation of dormant axillary meristems leading to witches' brooms, and general stunting of the plant. wikipedia.orgoup.comnih.gov These developmental abnormalities are not a result of plant cell transformation, as seen with pathogens like Agrobacterium tumefaciens. wikipedia.org Instead, R. fascians manipulates the plant's hormonal balance and developmental pathways from the outside. The bacterium typically resides on the plant's surface (epiphytically) or in intercellular spaces, avoiding environmental stress while influencing the host. wikipedia.orgnih.govapsnet.org
Virulence in R. fascians is primarily linked to genes located on a large, linear virulence plasmid, such as pFiD188 in the well-studied D188 strain. oup.comnih.govfrontiersin.org Strains lacking this plasmid are not virulent. wikipedia.org These plasmid-borne genes, particularly the fas operon, are responsible for the production and secretion of a mixture of cytokinin-like compounds. oup.comnih.govnih.gov These bacterial signals overwhelm the plant's natural hormonal homeostasis, leading to the de novo formation of shoot meristems from differentiated tissues and the proliferation of shoots that remain immature. nih.govnih.gov This creates a nutrient-rich niche, the leafy gall, which benefits the bacterium. nih.govnih.gov The pathogen's strategy involves the production of at least six synergistic cytokinins, including isopentenyladenine, trans-zeatin, cis-zeatin, and their 2-methylthio derivatives, which continuously stimulate plant tissue proliferation. nih.govnih.govnih.gov
Significance of Antibiotic Resistance Mechanisms in Environmental and Pathogenic Bacteria
Antibiotic resistance is a critical biological phenomenon where bacteria evolve to withstand the effects of antimicrobial agents. nih.gov This capacity is a major concern for public health but is also a fundamental aspect of bacterial ecology in the environment. nih.govoup.com Bacteria can possess intrinsic resistance, a natural, inherent trait of a species, or they can develop acquired resistance through genetic mutations or by obtaining resistance genes from other bacteria via horizontal gene transfer. nih.govasm.orgreactgroup.orgwho.int
The primary mechanisms of antibiotic resistance are broadly categorized into four groups:
Limiting drug uptake: Altering the bacterial cell membrane to reduce its permeability to an antibiotic. nih.gov
Drug target modification: Changing the structure of the cellular component that the antibiotic targets, such as ribosomes or penicillin-binding proteins, so the drug can no longer bind effectively. asm.orgnih.gov
Drug inactivation: Producing enzymes that chemically modify or destroy the antibiotic, rendering it harmless. A classic example is the production of β-lactamases that inactivate penicillin. asm.orgreactgroup.orgnih.gov
Active drug efflux: Employing membrane pumps to actively transport the antibiotic out of the cell before it can reach its target. nih.gov
In environmental settings like soil and water, a vast and diverse reservoir of antibiotic resistance genes (the "resistome") exists. oup.com Environmental bacteria have carried these genes for billions of years, long before the clinical use of antibiotics. oup.com Human activities, such as the use of antibiotics in agriculture and the release of untreated waste, introduce selective pressures that can enhance the prevalence and spread of these resistance genes. nih.govcdc.gov The environment serves as a crucial hub for the transfer of resistance genes from harmless environmental bacteria to human pathogens. oup.comacs.org This flow of resistance from the environment to clinical settings poses a significant threat, as it can lead to the emergence of multi-drug resistant pathogens that are difficult or impossible to treat. oup.comnih.gov
Nomenclature and Initial Identification of the Cmr Protein in Rhodococcus fascians
The Cmr protein of Rhodococcus fascians was identified as a key factor in the bacterium's resistance to the antibiotic chloramphenicol (B1208). The name "Cmr" is an abbreviation for c hloram phenicol r esistance. nih.govontosight.ai It is also referred to by the MeSH (Medical Subject Headings) term "CMR protein, Rhodococcus fascians" and as "chloramphenicol-resistance protein, Rhodococcus fascians". nih.gov
The initial identification and characterization of this protein were linked to the discovery of its encoding gene, cmr. Research revealed that the cmr gene is located on a conjugative plasmid, pRF2, within the Rhodococcus fascians strain NCPPB 1675. nih.gov The expression of this gene was found to be inducible; its transcription increases in the presence of chloramphenicol in the growth medium. nih.gov
Properties
CAS No. |
148466-72-2 |
|---|---|
Molecular Formula |
C9H9NO |
Synonyms |
CMR protein, Rhodococcus fascians |
Origin of Product |
United States |
Molecular Architecture and Classification of the Cmr Protein
Genetic Locus of the cmr Gene: Plasmidial Localization
The gene encoding the Cmr protein, designated as cmr, is not located on the chromosome of Rhodococcus fascians. Instead, it is found on a conjugative plasmid. nih.gov Specifically, in Rhodococcus fascians strain NCPPB 1675, the cmr gene resides on the plasmid pRF2. nih.gov The presence of virulence-related genes on plasmids is a known characteristic of R. fascians. wikipedia.org For instance, strain D188 carries the linear plasmid pFiD188 which is crucial for its pathogenic effects on plants. nih.govnih.gov The plasmidial location of the cmr gene highlights the role of mobile genetic elements in the dissemination of antibiotic resistance determinants among bacteria. nih.govmcmaster.ca
Deduced Amino Acid Sequence and Predicted Structural Characteristics
Analysis of the nucleotide sequence of the cmr gene has enabled the deduction of the Cmr protein's amino acid sequence. nih.govnih.gov This sequence information has been instrumental in predicting the protein's structural and functional properties.
Hydrophobic Nature and Putative Transmembrane Domains
The predicted amino acid sequence of the Cmr protein indicates a highly hydrophobic nature. nih.gov This characteristic is consistent with its function as a membrane-embedded protein. Hydropathy plot analysis of the amino acid sequence has revealed the presence of 12 putative membrane-spanning domains. nih.gov This 12-transmembrane-segment (TMS) topology is a hallmark of many transport proteins. nih.govnih.gov
Classification within the Major Facilitator Superfamily (MFS) of Transporters
Based on its structural predictions and sequence homology, the Cmr protein is classified as a member of the Major Facilitator Superfamily (MFS) of transporters. nih.govresearchgate.net The MFS is one of the largest and most ubiquitous groups of secondary active transporters, found across all kingdoms of life. nih.govresearchgate.netfrontiersin.org These transporters utilize the electrochemical gradient of protons or other ions to move a wide variety of substrates across cellular membranes. researchgate.nettaylorandfrancis.com The classification of Cmr within the MFS provides a framework for understanding its mechanism of action as an efflux pump. nih.gov
Homology and Phylogenetic Relationships with Other Bacterial Efflux Proteins
The Cmr protein of Rhodococcus fascians shares significant sequence homology with other bacterial efflux proteins, underscoring a common evolutionary origin and functional mechanism. nih.gov A notable homology exists with transmembrane tetracycline (B611298) efflux proteins. nih.govnih.gov This relationship suggests that these proteins, despite recognizing different substrates (chloramphenicol versus tetracycline), likely operate via a similar efflux mechanism.
Furthermore, the cmr gene from R. fascians is 52% identical at the amino acid level to a chloramphenicol (B1208) resistance determinant previously identified in Streptomyces lividans. nih.gov This indicates a considerable dispersion of this type of resistance gene among actinomycetes. Additionally, a homologous protein, CmrA, has been identified in Rhodococcus rhodochrous, further highlighting the prevalence of this efflux system within the Rhodococcus genus.
Functional Mechanisms of Cmr Mediated Antibiotic Resistance
Mechanism of Action: Efflux of Chloramphenicol (B1208) from the Bacterial Cell
The primary mechanism by which the Cmr protein confers resistance to chloramphenicol in Rhodococcus fascians is through the active efflux of the antibiotic from the bacterial cell. nih.govmcmaster.caoup.com The cmr gene, which is located on the conjugative plasmid pRF2 in Rhodococcus fascians NCPPB 1675, encodes a transmembrane protein that functions as a chloramphenicol exporter. nih.govoup.com This protein is a member of the Major Facilitator Superfamily (MFS), a large and diverse group of secondary active transporters found in all kingdoms of life. nih.govwikipedia.org
The structure of the Cmr protein is predicted to have 12 transmembrane-spanning domains, a characteristic feature of many MFS transporters. nih.govoup.com This architecture creates a channel through the cell membrane, allowing for the selective transport of substrates. By actively pumping chloramphenicol out of the cytoplasm, the Cmr protein maintains a low intracellular concentration of the antibiotic, preventing it from reaching its target: the 50S ribosomal subunit. ontosight.ai This efflux activity thereby protects the bacterial protein synthesis machinery and allows the bacterium to thrive in environments containing chloramphenicol. ontosight.ai The expression of the cmr gene is inducible by chloramphenicol, suggesting a regulated response to the presence of the antibiotic. nih.gov
Distinction from Antibiotic-Modifying Enzymatic Activities
A crucial distinction in the mechanism of Cmr-mediated resistance is its reliance on efflux rather than enzymatic modification of the antibiotic. Biochemical analyses have demonstrated that the Cmr protein does not function as an antibiotic-modifying enzyme. nih.gov This is in contrast to other common mechanisms of chloramphenicol resistance, such as those mediated by chloramphenicol acetyltransferases (CATs). CAT enzymes inactivate chloramphenicol by covalently adding an acetyl group, rendering it unable to bind to the ribosome. The Cmr protein, however, does not chemically alter the chloramphenicol molecule. nih.gov Its function is solely to transport the intact antibiotic out of the cell. This distinction places Cmr in the category of transport-mediated resistance mechanisms, which are a widespread strategy for antibiotic resistance in bacteria.
Substrate Specificity and Putative Transport Kinetics
The Cmr protein from Rhodococcus fascians is primarily recognized as a chloramphenicol efflux pump. nih.govmcmaster.caoup.com While its primary substrate is chloramphenicol, the broader substrate specificity of this particular MFS transporter has not been extensively characterized. However, homology to tetracycline (B611298) efflux proteins suggests that it might recognize a range of structurally related compounds. nih.gov MFS transporters are known for their variable substrate specificity, with some being highly specific and others exhibiting a broader polyspecificity, transporting a wide array of chemically distinct molecules. wikipedia.orgnih.gov For instance, other MFS transporters involved in drug resistance can export various antibiotics, dyes, and detergents. wikipedia.org
The transport kinetics of the Cmr protein have not been detailed in the scientific literature. However, based on the general model of MFS transporters, it is expected to follow Michaelis-Menten-like kinetics, with a characteristic binding affinity (Km) and maximum transport rate (Vmax) for its substrates. The efficiency of efflux would be dependent on these kinetic parameters, as well as the magnitude of the driving energy source.
Table 1: Known and Putative Substrates of the Cmr Protein and Related MFS Transporters
| Transporter | Organism | Primary Substrate(s) | Putative/Broader Substrates |
| Cmr | Rhodococcus fascians | Chloramphenicol | Homology suggests potential for other structurally related compounds nih.gov |
| CmrA | Rhodococcus rhodochrous | Chloramphenicol | Likely similar to Cmr due to high amino acid identity |
| TetA/B | Various bacteria | Tetracycline | A range of tetracycline derivatives |
| AdeIJK | Acinetobacter baumannii | β-lactams, chloramphenicol, fluoroquinolones, tetracyclines | Broad polyspecificity nih.gov |
Energetic Coupling Mechanisms for Cmr-Driven Transport
As a member of the Major Facilitator Superfamily, the Cmr protein is a secondary active transporter. This means that it couples the transport of its substrate against a concentration gradient to the electrochemical potential of an ion, typically protons (H+), across the cell membrane. nih.govnih.govpnas.org This proton motive force (PMF), composed of both a pH gradient and a membrane potential, provides the energy for the efflux of chloramphenicol. nih.govnih.gov
The most widely accepted model for MFS transporter function is the alternating access mechanism. nih.govpnas.org In this model, the transporter exists in two main conformations: an outward-facing state and an inward-facing state. The binding of a proton and a substrate molecule from the cytoplasm induces a conformational change in the protein, exposing the binding sites to the extracellular space. The release of the substrate and the proton to the outside is followed by a return to the inward-facing conformation, completing the transport cycle. This process effectively utilizes the energy stored in the proton gradient to drive the efflux of the antibiotic. While direct experimental evidence for the energetic coupling of the Cmr protein from Rhodococcus fascians is not available, its classification as an MFS transporter strongly implies its reliance on the proton motive force for its function.
Transcriptional Regulation and Expression of the Cmr Gene
Induction of cmr Gene Expression in Response to Chloramphenicol (B1208) Presence
The expression of the cmr gene in Rhodococcus fascians is directly induced by the presence of chloramphenicol in the growth medium nih.gov. This inducible resistance mechanism allows the bacterium to conserve energy by expressing the resistance protein only when necessary. The cmr gene encodes a hydrophobic protein that functions as a transmembrane efflux pump, actively removing chloramphenicol from the cell nih.gov. Biochemical analyses have confirmed that the CMR protein does not inactivate chloramphenicol through modification, but rather confers resistance by expelling the antibiotic nih.gov.
Identification and Characterization of the cmr Gene Promoter Region
The promoter of the cmr gene has been localized to a 50-base-pair region situated upstream of a 200-base-pair 5'-untranslated mRNA region nih.gov. This untranslated region is a notable feature of the gene's regulatory architecture. The identification of this specific promoter region is crucial for understanding the initiation of cmr gene transcription.
Analysis of Regulatory Elements and Their Role in Cmr Expression
Within the 200-base-pair 5'-untranslated mRNA region of the cmr gene, two inverted repeats have been identified nih.gov. The presence of these inverted repeats is a significant finding, as such structures are often involved in the regulation of gene expression in bacteria. They can act as binding sites for regulatory proteins, such as repressors or activators, or they may be involved in the formation of secondary structures in the mRNA that influence transcription or translation. The homology of the CMR protein to tetracycline (B611298) efflux proteins, which are often regulated by repressor proteins, suggests a similar mechanism may be at play in the regulation of cmr nih.gov.
| Regulatory Element | Location | Potential Function |
| Promoter | 50 bp upstream of the 5'-untranslated region | Site of RNA polymerase binding and initiation of transcription |
| Inverted Repeats | Within the 200 bp 5'-untranslated mRNA region | Potential binding sites for regulatory proteins or involvement in mRNA secondary structure formation |
Ecological and Biological Significance of Cmr in Rhodococcus Fascians
Contribution to Bacterial Survival and Fitness in Diverse Environmental Niches
The genus Rhodococcus is known for its metabolic versatility and ability to survive in a wide range of environments, from soil to the surfaces of plants. oregonstate.edunih.gov These bacteria often share their habitat with other microorganisms, including antibiotic-producing bacteria such as Streptomyces spp. nih.gov In such competitive environments, the ability to resist antimicrobial compounds is crucial for survival and establishing a niche.
While R. fascians is a well-adapted epiphyte, research has shown that its populations can decline in bare soil, suggesting a strong dependence on the presence of a host plant for long-term persistence. nih.govoregonstate.edu The bacterium modifies the host plant's physiology to create a specialized, nutrient-rich habitat known as a leafy gall. nih.gov Within this niche, or during its epiphytic stage on the plant surface, R. fascians must still contend with other microbes. The Cmr protein, by providing resistance to certain antibiotics, contributes directly to the bacterium's fitness, allowing it to outcompete susceptible microorganisms and maintain its population. nih.govontosight.ai This resistance is a significant factor in its ability to successfully colonize and persist on its host.
Implications for Rhodococcus fascians Persistence in Antibiotic-Enriched Habitats
The primary function of the Cmr protein, which stands for chloramphenicol (B1208) resistance protein, is to confer resistance to the antibiotic chloramphenicol. ontosight.ai This protein functions as an enzyme that chemically modifies and inactivates the chloramphenicol molecule through acetylation. ontosight.ai This modification prevents the antibiotic from binding to the bacterial ribosome, thereby protecting the machinery of protein synthesis and allowing the bacterium to survive in the presence of this inhibitory compound. ontosight.ai
The presence of the cmr gene is therefore highly advantageous in environments where chloramphenicol or similar naturally produced antibiotics are present. Soil ecosystems, where many antibiotic-producing fungi and bacteria reside, represent a significant antibiotic-enriched habitat. nih.gov The ability to neutralize these compounds allows R. fascians to persist where other bacteria could not. Furthermore, some research indicates that the chloramphenicol resistance protein of R. fascians is homologous to transmembrane tetracycline (B611298) efflux pumps. core.ac.uk This suggests that the Cmr protein may be part of a broader system of efflux pumps that actively export a range of toxic compounds from the cell, further enhancing the bacterium's resilience in chemically complex environments. nih.gov
Context within Rhodococcus fascians Plasmid Evolution and Accessory Genetic Functions
The gene encoding the Cmr protein (cmr) is not located on the core chromosome of Rhodococcus fascians. Instead, it is found on large, linear plasmids that are characteristic of this species. nih.govnih.gov For instance, the cmr gene has been identified on the virulence plasmid pFiD188 in strain D188 and on the pRF2 plasmid in strain NCPPB 1675. nih.govnih.gov These plasmids are conjugative, meaning they can be transferred between bacterial cells, facilitating the spread of accessory genes through the population. oup.com
Plasmids are major drivers in the evolution of bacteria, providing a mechanism for acquiring novel functions that allow for rapid adaptation. nih.gov In R. fascians, these plasmids carry a suite of accessory genes, including those essential for virulence (the fas genes) and those for environmental adaptation, such as antibiotic resistance. nih.govnih.gov The cmr gene is a classic example of an accessory genetic function that enhances the fitness of the host bacterium under specific selective pressures.
Research into phytopathogenic Rhodococcus has revealed that their virulence plasmids are extremely diverse, with only a small number of genes being conserved across different strains. nih.gov This highlights the modular nature of these plasmids, where functional cassettes like antibiotic resistance genes can be acquired and maintained. The presence of the cmr gene on these mobile genetic elements underscores its role as an adaptive trait that has been selected for, contributing to the ecological success and evolutionary trajectory of R. fascians. nih.govnih.gov
Research Findings on Cmr Protein in Rhodococcus fascians
| Finding | Description | Significance | Reference |
|---|---|---|---|
| Function | The Cmr protein provides resistance to chloramphenicol by enzymatic acetylation, which inactivates the antibiotic. | Allows the bacterium to survive in the presence of a potent protein synthesis inhibitor. | ontosight.ai |
| Genetic Location | The cmr gene is located on large, conjugative linear plasmids, such as pFiD188 and pRF2. | Indicates it is an accessory gene acquired via horizontal gene transfer, not a core chromosomal gene. | nih.govnih.gov |
| Homology | The protein shows homology to transmembrane tetracycline efflux proteins. | Suggests a potential role in a broader efflux pump system for detoxifying various compounds. | core.ac.uk |
| Ecological Role | Contributes to bacterial fitness in competitive microbial environments, such as soil, where antibiotic-producing organisms are present. | Enhances survival and persistence, particularly in the plant-associated niche that R. fascians occupies. | nih.gov |
| Evolutionary Context | As an accessory gene on a diverse and mobile plasmid, it contributes to the rapid adaptation and evolution of R. fascians populations. | Demonstrates the modular nature of bacterial adaptation through plasmid-mediated acquisition of useful traits. | nih.gov |
Cmr Protein As a Genetic and Molecular Research Tool in Rhodococcus Fascians Studies
Utilization as a Selectable Marker in Plasmid Constructs for Genetic Manipulation (e.g., pDPX, promoter probe vectors)
The primary application of the Cmr protein in Rhodococcus fascians research is as a selectable marker in various plasmid constructs. The development of cloning vectors containing the cmr gene was a significant breakthrough, as it surmounted previous challenges in introducing and maintaining foreign DNA in the bacterium. researchgate.netnih.gov When R. fascians cells are transformed with a plasmid carrying the cmr gene, only the cells that have successfully incorporated the plasmid can survive and grow on a medium containing chloramphenicol (B1208). ontosight.ai This selection process is crucial for a wide range of genetic manipulation techniques.
Researchers have developed cloning vectors for R. fascians, such as pRF28, which is based on the indigenous pRF2 plasmid. researchgate.netnih.gov This vector and its derivatives carry the origin of replication and the cmr gene, allowing them to replicate in both R. fascians and Escherichia coli. researchgate.net The use of non-replicative vectors containing the cmr gene has also been documented; these are particularly useful for generating mutants through homologous recombination. core.ac.uk
Furthermore, the cmr gene and its promoter have been incorporated into more specialized tools like promoter-probe vectors. core.ac.uknih.gov These vectors are designed to identify and characterize promoter regions in the bacterial genome. By placing a reporter gene under the control of a potential promoter sequence and using the cmr gene as the selectable marker on the same plasmid, researchers can isolate transformants and then measure the activity of the promoter under different conditions. nih.gov For instance, the expression of the ipt gene was studied using a construct where it was placed under the control of the cmr promoter. core.ac.uk
Table 1: Examples of Plasmid Constructs Utilizing the Cmr Marker in Rhodococcus fascians
| Plasmid Type | Basis/Example | Function | Selectable Marker | Reference |
|---|---|---|---|---|
| Cloning Vector | pRF28 | Replicates in R. fascians and E. coli for gene cloning and expression. | cmr (Chloramphenicol resistance) | researchgate.netnih.gov |
| Gene Disruption Vector | Non-replicative Cmr vectors | Used to create gene knockouts via single homologous recombination. | cmr (Chloramphenicol resistance) | core.ac.uk |
Applications in Site-Directed Mutagenesis and Functional Genomics of Rhodococcus fascians
The Cmr selectable marker is a cornerstone of functional genomics in R. fascians, facilitating the systematic study of gene function through targeted genetic modification. Site-directed mutagenesis, particularly gene disruption and deletion, relies heavily on this marker to identify successful recombinant strains. core.ac.uk
A prominent example of its application is in the characterization of the fas operon, a key virulence locus located on the linear plasmid pFiD188, which is essential for the induction of leafy galls. core.ac.uknih.govresearchgate.net To delineate the boundaries and functions of the genes within this locus, researchers employed a technique called single homologous disruptive recombination. core.ac.uk This involved constructing non-replicative plasmids that carried fragments of the fas locus and the cmr gene. When these plasmids were introduced into R. fascians, homologous recombination between the plasmid fragment and the native fas locus on pFiD188 resulted in the integration of the plasmid, disrupting the operon. core.ac.uk By selecting for chloramphenicol resistance, researchers could isolate these specific mutants and analyze the resulting phenotype, which allowed them to define the precise DNA fragment required for virulence and identify new genes involved in the fasciation process. core.ac.uk
This approach has been fundamental to understanding the roles of various genes in pathogenicity, including the isopentenyltransferase (ipt) gene and other open reading frames within the fas operon. core.ac.uknih.gov The ability to create targeted mutations and then select for them with the Cmr marker enables a direct link to be established between a specific gene and its function in the complex interaction between R. fascians and its host plant. nih.gov
Table 2: Genetic Techniques in R. fascians Employing the Cmr Marker
| Technique | Purpose | Role of Cmr Marker | Key Finding | Reference |
|---|---|---|---|---|
| Single Homologous Disruptive Recombination | To inactivate specific genes and define the functional boundaries of a genetic locus. | Selection of mutants where a Cmr-containing, non-replicative plasmid has integrated into the target gene/locus. | Delimited the virulence-essential fas locus to a 6.5-kb DNA fragment on the pFiD188 plasmid. | core.ac.uk |
Insights Gained into Plasmid Transfer and Stability Mechanisms in Rhodococcus fascians
The study of the cmr gene has provided valuable insights into the biology of plasmids in R. fascians, particularly concerning their transfer and stability. The cmr gene itself is located on pRF2, a conjugative plasmid, meaning it can be transferred from one bacterium to another through cell-to-cell contact. nih.gov The transfer of chloramphenicol resistance serves as a trackable phenotype to study the mechanisms of conjugation in this Gram-positive bacterium.
Research into the virulence of R. fascians has shown that the ability to cause disease is dependent on a large, linear plasmid, pFiD188. nih.govnih.govfrontiersin.org Experiments involving curing strains of this plasmid rendered them avirulent, while its reintroduction restored pathogenicity. nih.gov This demonstrated the essential nature of the plasmid and the efficiency of plasmid transfer in the bacterium. The development of cloning vectors based on indigenous plasmids like pRF2, which are stable and can be manipulated, has been crucial for these studies. researchgate.net
Furthermore, investigations into the genetics of pathogenicity have shed light on plasmid stability. Functional genomics studies have revealed that the virulence genes located on the plasmid, such as the fas genes, can be lost when the bacteria are cultivated for extended periods in rich laboratory media. nih.gov This indicates that the virulence plasmid may be unstable under certain conditions, likely when there is no selective pressure from a host plant to maintain it. This observation is critical for understanding the life cycle of R. fascians and the regulation of its virulence, suggesting that plasmid maintenance is a dynamic process influenced by environmental cues. nih.gov The use of the Cmr marker in vectors allows for the study of these dynamics by providing a means to ensure plasmid retention during laboratory manipulations when needed.
Table 3: Key Findings on R. fascians Plasmid Biology from Cmr-related Studies
| Area of Insight | Finding | Implication | Reference |
|---|---|---|---|
| Plasmid Transfer | The cmr gene resides on the conjugative plasmid pRF2. Virulence depends on the transferable linear plasmid pFiD188. | The transfer of antibiotic resistance and virulence factors via conjugation is a key feature of R. fascians biology. | nih.govnih.gov |
| Plasmid Stability | Virulence (fas) genes, located on the pFiD188 plasmid, can be lost during cultivation in rich media. | Plasmid maintenance is dynamic and likely regulated by environmental factors, with selective pressure from the host plant being crucial for stability. | nih.gov |
Comparative Analysis of Cmr Like Proteins Across Actinomycetes
Prevalence and Diversity of cmr Homologs in Other Rhodococcus Species and Related Genera (e.g., Streptomyces lividans)
Homologs of the cmr gene from Rhodococcus fascians have been identified in other related Gram-positive, high G+C content bacteria, indicating a significant dispersion of this resistance determinant among actinomycetes. nih.gov The cmr gene product in R. fascians is a hydrophobic protein with 12 putative membrane-spanning domains, a characteristic feature of Major Facilitator Superfamily (MFS) transporters. nih.gov
A notable example of this distribution is the discovery of a chloramphenicol-resistance determinant in Streptomyces lividans. At the amino acid level, this protein shares 52% identity with the Cmr protein from R. fascians NCPPB 1675. nih.gov This level of identity points to a shared evolutionary origin and likely a similar mechanism of action. Further evidence of its prevalence comes from its identification in other genera, such as Corynebacterium glutamicum. mcmaster.ca The presence of these highly similar resistance genes in different genera underscores their importance and successful proliferation within the actinomycetes.
The following table summarizes the known prevalence of Cmr homologs in selected Actinomycetes.
Table 1: Prevalence of Cmr Homologs in Selected Actinomycetes| Genus | Species | Evidence of Homolog | Amino Acid Identity to R. fascians Cmr | Reference |
|---|---|---|---|---|
| Rhodococcus | fascians | N/A (Reference Organism) | 100% | nih.gov |
| Streptomyces | lividans | Identified chloramphenicol-resistance determinant | 52% | nih.gov |
| Corynebacterium | glutamicum | Identified as a chloramphenicol (B1208) exporter | Not specified | mcmaster.ca |
Evolutionary Conservation of MFS-Type Efflux Pumps in Gram-Positive Bacteria
The Cmr protein belongs to the Major Facilitator Superfamily (MFS), the largest and most ubiquitous group of secondary membrane transporters found in all domains of life. nih.gov These pumps are crucial for bacterial survival, acting as efflux systems for a wide array of substrates, including metabolic byproducts, signaling molecules, and antibiotics. nih.gov MFS transporters function as secondary carriers, utilizing the electrochemical potential of ion gradients, such as the proton motive force, to drive substrate extrusion. nih.gov
In Gram-positive bacteria, MFS efflux pumps are highly conserved, suggesting they perform essential physiological functions beyond just conferring antibiotic resistance. nih.gov Many are chromosomally encoded and considered ancient genetic elements that predate the clinical use of antibiotics. nih.gov Their conservation across diverse species points to their role in fundamental cellular processes. For instance, the MFS pump TetL in Bacillus subtilis not only exports tetracycline (B611298) but also functions as a Na⁺(K⁺)/H⁺ antiporter to maintain cytoplasmic pH homeostasis in alkaline environments. nih.gov This dual function illustrates how these pumps are integrated into core physiological networks, ensuring their evolutionary preservation. The structure of MFS transporters, typically consisting of 12 or 14 transmembrane helices, is also a highly conserved feature, adapted for the transport of small solutes across the inner membrane. nih.gov
The table below highlights the conserved features of MFS-type efflux pumps in Gram-positive bacteria.
Table 2: Conserved Features of MFS-Type Efflux Pumps in Gram-Positive Bacteria| Feature | Description | Example | Reference |
|---|---|---|---|
| Energy Source | Utilize electrochemical gradients (e.g., proton motive force) for transport. | All MFS pumps | nih.gov |
| Structure | Typically single-component pumps with 12 or 14 transmembrane helices. | Cmr, TetL | nih.govnih.gov |
| Substrate Spectrum | Transport a wide variety of compounds, including antibiotics, metabolites, and ions. | Cmr (Chloramphenicol), TetL (Tetracycline) | nih.govnih.gov |
| Physiological Role | Contribute to antibiotic resistance and core physiological processes like pH homeostasis. | TetL in B. subtilis | nih.gov |
Horizontal Gene Transfer Events Involving cmr and Analogous Resistance Determinants
Horizontal gene transfer (HGT) is a primary driver of bacterial evolution, enabling the rapid dissemination of genetic material, including antibiotic resistance genes (ARGs), between different bacterial strains and species. nih.govnih.gov The presence of a nearly identical cmr gene in both Rhodococcus and Streptomyces is strong evidence that HGT has played a crucial role in its distribution. nih.gov
The cmr gene in Rhodococcus fascians NCPPB 1675 is located on pRF2, a conjugative plasmid. nih.govcore.ac.uk Plasmids are mobile genetic elements that are frequently transferred between bacteria through conjugation, a process involving direct cell-to-cell contact. libretexts.orgfrontiersin.org This is one of the most efficient mechanisms for HGT and is a major reason for the rapid spread of multidrug resistance in bacterial populations. nih.gov The transfer of plasmids carrying ARGs allows bacteria to acquire resistance traits in a single step, providing a significant selective advantage in environments containing antibiotics. nih.govnih.gov
The primary mechanisms of HGT in bacteria are summarized in the table below.
Table 3: Mechanisms of Horizontal Gene Transfer in Bacteria| Mechanism | Description | Genetic Element Involved | Reference |
|---|---|---|---|
| Conjugation | Transfer of DNA through direct cell-to-cell contact, often mediated by a pilus. | Conjugative plasmids, Transposons | nih.govlibretexts.org |
| Transformation | Uptake and incorporation of "naked" DNA from the environment into a recipient cell. | Free DNA fragments, Plasmids | nih.govfrontiersin.org |
| Transduction | Transfer of bacterial DNA from one bacterium to another via a bacteriophage (virus). | Bacteriophages | libretexts.org |
The location of the cmr gene on a conjugative plasmid is a clear indicator that it is part of the "mobilome"—the collection of mobile genetic elements in a genome—and is actively spread through HGT, contributing to the pool of resistance determinants available to a wide range of actinomycetes. nih.govnih.gov
Compound and Protein List
Table 4: Mentioned Compounds and Proteins
| Name | Type |
|---|---|
| Cmr | Protein |
| TetL | Protein |
| Chloramphenicol | Chemical Compound |
Advanced Research Methodologies for Cmr Protein Investigation
Molecular Cloning and Recombinant Gene Expression Studies
The functional characterization of the Cmr protein fundamentally relies on its isolation from the complex native environment of Rhodococcus fascians and its expression in a controlled system. This is achieved through molecular cloning and recombinant gene expression, a process that involves inserting the Cmr gene into a suitable vector and introducing it into a host organism for production.
The development of cloning vectors specifically for Rhodococcus species and the optimization of transformation techniques, such as high-voltage electroporation, have been pivotal for these studies. calstate.edu The general workflow involves isolating the Cmr gene, inserting it into an expression plasmid, and transforming it into a host like Escherichia coli or a more closely related, easily manipulated Rhodococcus strain. This allows for the high-level production of the Cmr protein, which can then be purified for detailed biochemical and structural analysis.
Table 1: Key Components in Recombinant Expression of Cmr Protein
| Component | Description | Example/Purpose |
| Gene | The coding sequence for the Cmr protein. | Isolated from Rhodococcus fascians genomic DNA via PCR. |
| Expression Vector | A plasmid designed for high-level gene expression in a host organism. | Often contains a strong, inducible promoter to control protein production. Specialized Rhodococcus cloning vectors have been developed. calstate.edu |
| Host Organism | An organism that can replicate the vector and synthesize the protein. | E. coli is commonly used for ease of manipulation and high yield. A non-pathogenic Rhodococcus strain may be used to ensure proper protein folding. |
| Transformation Method | The process of introducing the expression vector into the host organism. | High-voltage electroporation is an effective method for transforming Rhodococcus fascians. calstate.edu |
| Purification Tag | A short peptide sequence added to the protein to facilitate its purification. | A His-tag (polyhistidine-tag) allows for purification using affinity chromatography. |
Transcriptomics and Proteomics Approaches for Investigating Cmr Regulation and Function
Transcriptomics and proteomics provide a global view of the cellular processes influenced by and influencing the Cmr protein. These approaches measure the abundance of gene transcripts (mRNA) and proteins, respectively, offering insights into how the bacterium adapts to environmental cues, such as the presence of antibiotics.
Transcriptomics : By analyzing the complete set of RNA transcripts (the transcriptome), researchers can understand how the expression of the Cmr gene is regulated. For instance, studies on R. fascians infection of plants have utilized microarray analysis to observe genome-wide changes in gene expression in the host, revealing modulations in categories like transport and metabolism. nih.gov A similar approach applied to the bacterium itself under chloramphenicol (B1208) stress would reveal the regulatory networks controlling Cmr expression. Analysis of loci in R. fascians has shown that gene expression can be induced by specific compounds and controlled by transcriptional regulators. nih.gov
Proteomics : Proteomic analyses identify and quantify the entire protein complement of the cell. Using techniques like mass spectrometry-based, label-free quantitative proteomics, researchers can compare the proteome of Rhodococcus under different conditions. nih.gov For example, exposing R. fascians to chloramphenicol and comparing its proteome to an untreated control would likely show an increased abundance of the Cmr protein. Such studies in the related Rhodococcus jostii have successfully identified differential expression of proteins involved in various metabolic pathways in response to chemical stressors. nih.gov This methodology can pinpoint not only the target protein (Cmr) but also other proteins involved in the stress response, revealing the functional context of Cmr's activity.
Directed Mutational Analysis and Functional Characterization of Cmr Protein Domains
Directed mutational analysis is a powerful technique used to understand the function of specific amino acids or domains within a protein. By systematically altering the Cmr protein's sequence, researchers can identify key regions responsible for its activity, such as substrate binding pockets and transmembrane domains crucial for efflux.
The process involves creating specific mutations in the Cmr gene using techniques like site-directed mutagenesis. The mutated gene is then expressed in a host system, and the functional consequences of the mutation are assessed. For example, a mutation in a putative substrate-binding residue would be expected to diminish or abolish the protein's ability to confer chloramphenicol resistance. The impact of such mutations is often evaluated by comparing the growth of bacterial strains expressing the mutated protein with those expressing the wild-type version in the presence of the antibiotic. This approach has been successfully used to determine the function of other loci in R. fascians, where mutations were shown to affect virulence and the production of signaling molecules. nih.govnih.gov
Functional characterization can also involve degrading misfolded or non-functional proteins to assess cellular stress responses, a technique used to analyze stress-resistance proteins. nih.gov This helps to confirm that the observed loss of function is due to the specific mutation rather than general protein instability.
Bioinformatic Prediction and Comparative Analysis of Cmr Homologs
Bioinformatics provides essential tools for predicting the function and evolutionary relationships of proteins based on their amino acid sequence. For the Cmr protein, these analyses can identify conserved domains, predict its transmembrane topology, and find homologous proteins in other bacterial species.
The initial step often involves using tools like BLASTp to search protein databases for sequences similar to Cmr. nih.gov This can identify Cmr homologs in other Rhodococcus species and more distant bacteria. A comparative genomic analysis of the Rhodococcus genus, for instance, revealed a small core genome and a large open pangenome, indicating significant genetic diversity. mdpi.com Placing Cmr within this context helps to understand its distribution and potential horizontal gene transfer.
By aligning the sequences of Cmr and its homologs, researchers can identify conserved regions that are likely critical for function. This information can guide directed mutational analyses (as described in 8.3). Furthermore, constructing phylogenetic trees from these sequences reveals the evolutionary history of the protein and can categorize sequences based on identity. nih.govmdpi.com
Table 2: Bioinformatic Workflow for Cmr Protein Analysis
| Step | Bioinformatic Tool/Method | Purpose |
| 1. Sequence Retrieval | Database Search (e.g., NCBI GenBank) | Obtain the amino acid sequence of the Cmr protein from Rhodococcus fascians. |
| 2. Homolog Identification | BLASTp | Find proteins with similar sequences in other organisms. nih.gov |
| 3. Orthologous Grouping | Comparative genomic platforms | Identify and cluster Cmr with its direct evolutionary counterparts across multiple Rhodococcus genomes. mdpi.com |
| 4. Multiple Sequence Alignment | Clustal Omega, MUSCLE | Align Cmr with its homologs to identify conserved amino acid residues and domains. |
| 5. Phylogenetic Analysis | Maximum-Likelihood or Neighbor-Joining methods | Construct a phylogenetic tree to visualize the evolutionary relationships between Cmr and its homologs. mdpi.com |
| 6. Structural Prediction | Phyre2, I-TASSER, AlphaFold | Predict the three-dimensional structure and transmembrane topology of the Cmr protein. |
Advanced Spectroscopic or Imaging Techniques for Elucidating Efflux Dynamics
While direct studies employing advanced spectroscopic or imaging techniques specifically on the Cmr protein's efflux dynamics in Rhodococcus fascians are not prominently detailed in the available literature, established biophysical methods are applicable for such investigations. These techniques aim to visualize and quantify the transport of substrates across the bacterial cell membrane in real-time.
Potential methodologies could include fluorescence-based assays. For example, a fluorescently labeled analog of chloramphenicol could be synthesized. Upon its addition to R. fascians cells expressing the Cmr protein, techniques like fluorescence microscopy or flow cytometry could be used to monitor the change in intracellular fluorescence over time. A functioning Cmr efflux pump would actively extrude the fluorescent substrate, resulting in lower intracellular accumulation compared to a control strain lacking a functional Cmr protein.
More advanced techniques like Fluorescence Resonance Energy Transfer (FRET) could be engineered to study conformational changes in the Cmr protein during the transport cycle, providing deeper mechanistic insights into its function as a dynamic molecular pump. While mass spectrometry is a core spectroscopic technique for proteomics to quantify protein levels nih.gov, its application in studying real-time efflux dynamics is less direct.
Future Directions and Unanswered Questions in Cmr Research
Elucidation of the Precise Molecular Determinants for Substrate Specificity within the Cmr Efflux Channel
A significant area of future research will be to unravel the precise molecular details that govern which substances the Cmr efflux pump can recognize and transport. The Cmr protein is known to be a member of the Major Facilitator Superfamily (MFS) of transporters, characterized by 12 transmembrane segments. nih.gov While its primary identified substrate is chloramphenicol (B1208), the full range of molecules it can expel from the bacterial cell remains to be determined. ontosight.ai
Future studies will likely employ a combination of site-directed mutagenesis and structural biology techniques to pinpoint the specific amino acid residues within the transmembrane domains that form the substrate-binding pocket. By systematically altering these residues and observing the resulting changes in transport activity for various compounds, researchers can create a detailed map of the binding site. This approach has been successfully used to understand substrate specificity in other MFS transporters, such as CraA in Acinetobacter baumannii, where specific polar and hydrophobic residues were found to be critical for recognizing different drugs. nih.gov Comparing the structure and function of Cmr with other well-characterized MFS pumps will provide valuable insights into the molecular basis of its substrate polyspecificity. nih.govnih.gov
Investigation of Broader Regulatory Networks Governing cmr Expression Beyond Direct Antibiotic Induction
The expression of the cmr gene is known to be induced by the presence of chloramphenicol, but the broader regulatory networks that control its transcription are still not fully understood. ontosight.ai Future research will likely focus on identifying other environmental cues and internal metabolic signals that may influence cmr expression. This could involve transcriptomic studies (RNA-sequencing) to compare gene expression profiles of R. fascians under various conditions, such as in the presence of different plant-derived compounds or during different stages of infection.
Understanding these broader regulatory networks is crucial, as they could reveal connections between antibiotic resistance and other important cellular processes. For instance, studies in other bacteria have shown that antibiotic induction can trigger a reprogramming of gene regulatory networks, affecting virulence and other survival mechanisms. nih.gov Investigating the interplay between the regulators of cmr and other gene networks, such as those involved in the production of virulence factors like cytokinins, will be a key area of future inquiry. nih.gov
Potential for Cmr as a Target for Efflux Pump Inhibitors in Rhodococcus Species
The Cmr protein, as an efflux pump, represents a potential target for the development of efflux pump inhibitors (EPIs). EPIs are compounds that can block the action of efflux pumps, thereby restoring the effectiveness of antibiotics that would otherwise be expelled from the cell. nih.govresearchgate.net The development of effective EPIs against Cmr could be a valuable strategy to combat antibiotic resistance in Rhodococcus and potentially other related bacteria.
Future research in this area will involve screening for and designing molecules that can specifically bind to and inhibit the Cmr protein. This could involve high-throughput screening of chemical libraries or rational drug design based on the three-dimensional structure of the Cmr protein. The effectiveness of any potential EPIs would need to be evaluated both in vitro and in the context of a bacterial infection. While the development of EPIs has faced challenges, such as potential toxicity, it remains a promising avenue for antimicrobial therapy. nih.govnih.gov
Broader Ecological Impact of Cmr-Mediated Resistance in Plant-Associated Microbial Communities
The presence and activity of the Cmr protein in R. fascians likely has a significant impact on the microbial communities associated with the plants it infects. By providing resistance to certain antimicrobial compounds, Cmr could give R. fascians a competitive advantage over other microbes in the plant environment.
Integration of Cmr Function with the Overall Virulence and Survival Strategies of Rhodococcus fascians
Research will focus on elucidating the links between the cmr gene and the various virulence loci of R. fascians, such as the fas operon located on a linear plasmid, which is essential for the development of leafy galls. nih.govcore.ac.ukresearchgate.net It is possible that the expression of cmr is co-regulated with virulence genes, ensuring that the bacterium is protected from antimicrobial compounds produced by the plant or competing microbes during the infection process. Understanding this integration will provide a more complete picture of the pathogenic mechanisms of R. fascians and could reveal new targets for controlling the diseases it causes. ontosight.ai
Q & A
Q. How can Rhodococcus fascians be reliably distinguished from other Rhodococcus species in phylogenetic studies?
Methodological Answer: Use whole-genome sequencing (WGS) combined with phylogenomic markers such as 16S rRNA, rpoB, and gyrB genes to resolve taxonomic ambiguities. Comparative genomic analysis using tools like MEGA6 (Molecular Evolutionary Genetics Analysis) can identify single-nucleotide polymorphisms (SNPs) and synteny breaks unique to the Rhodococcus fascians assemblage . Pulsed-field gel electrophoresis (PFGE) further distinguishes virulent strains based on linear and circular replicon composition .
Q. What experimental approaches are recommended to detect CMR protein expression in Rhodococcus fascians?
Methodological Answer: Employ reverse transcription quantitative PCR (RT-qPCR) to quantify cmr gene expression under stress conditions (e.g., chloramphenicol exposure). For protein-level validation, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling to distinguish CMR from homologous efflux proteins . Include positive controls (e.g., plasmid-bearing strains) to account for genomic instability .
Q. How can researchers optimize desulfurization experiments involving Rhodococcus fascians?
Methodological Answer: Apply response surface methodology (RSM) to model and optimize parameters such as pH, temperature, and substrate concentration. Central Composite Design (CCD) or Box-Behnken designs are statistically robust for identifying synergistic interactions between variables . Validate models with gas chromatography-time-of-flight mass spectrometry (GC-TOFMS) for sulfur metabolite profiling .
Advanced Research Questions
Q. What strategies address contradictions in virulence gene expression data across Rhodococcus fascians strains?
Methodological Answer: Perform single-cell RNA sequencing (scRNA-seq) to resolve population heterogeneity, as virulence gene ratios (e.g., fas operon) vary between cells . Integrate multi-omics datasets (transcriptomics, proteomics) using tools like RefSeq to annotate plasmid-encoded virulence factors and reconcile conflicting expression patterns .
Q. How does genomic instability in Rhodococcus fascians impact experimental reproducibility?
Methodological Answer: Characterize plasmid loss/gain dynamics using PFGE and Southern blotting. For CRISPR/Cas9-based engineering, design sgRNAs targeting conserved chromosomal regions (e.g., housekeeping genes) to minimize off-target effects caused by horizontal gene transfer . Include strain-specific genomic annotations in public repositories (e.g., JGI) to enhance reproducibility .
Q. What experimental frameworks are suitable for studying CMR protein's role in antibiotic resistance evolution?
Methodological Answer: Use adaptive laboratory evolution (ALE) under sub-inhibitory chloramphenicol concentrations. Pair this with fluorescence-activated cell sorting (FACS) to isolate efflux-active populations. Validate mutations via whole-genome sequencing and correlate with CMR structural modeling (NMR or cryo-EM) to map resistance-conferring residues .
Q. How can researchers resolve conflicting phylogenetic classifications of the Rhodococcus fascians assemblage?
Methodological Answer: Adopt the minimal standards for prokaryotic taxonomy, including Average Nucleotide Identity (ANI > 95%) and digital DNA-DNA hybridization (dDDH > 70%). Use phylogenomic tools like PhyloPhlAn to construct maximum-likelihood trees from core-genome alignments . Publish raw sequencing data in MIxS-compliant formats to facilitate cross-study comparisons .
Methodological Best Practices
- Data Contradiction Analysis : Leverage platforms like the YRC Public Data Repository to compare MS/MS spectra across studies, ensuring peptide identification thresholds (e.g., FDR < 1%) are consistent .
- Reproducibility : Document experimental protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), including strain metadata (e.g., plasmid profiles) and growth conditions .
- CRISPR Engineering : Reference the MIGS specification for genome editing in Actinobacteria, including plasmid curing steps to eliminate confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
